molecular formula C23H20N2O3S B277893 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide

Cat. No. B277893
M. Wt: 404.5 g/mol
InChI Key: DFNSRMDJYVHINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research. BCA is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. Due to its unique mechanism of action, BCA has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders.

Mechanism of Action

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. By inhibiting PTP1B, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide enhances insulin signaling and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce body weight and adiposity in obese mice. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide has been studied for its potential anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide in lab experiments is its potent and selective inhibition of PTP1B, which allows for precise modulation of insulin signaling and glucose homeostasis. However, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide has limited solubility in water and may require the use of organic solvents for administration in experiments. Additionally, further research is needed to fully understand the potential toxic effects of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide and its metabolites.

Future Directions

Future research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide should focus on its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. Further studies are needed to fully understand the biochemical and physiological effects of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide and its potential anti-inflammatory and anti-cancer properties. Additionally, the development of more potent and selective PTP1B inhibitors based on the structure of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide may lead to the development of new therapies for metabolic disorders.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide involves a series of chemical reactions, starting with the reaction of 2-methoxybenzaldehyde with 2-aminobenzenethiol to form 5-(2-methoxyphenyl)-1,3-benzothiazole. The benzothiazole compound is then reacted with 2-bromo-4-methylphenol to form N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide, which is subsequently converted to N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide by reacting it with 2-methylphenol.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

Product Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O3S/c1-15-7-3-5-9-19(15)28-14-22(26)24-18-13-16(11-12-20(18)27-2)23-25-17-8-4-6-10-21(17)29-23/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

DFNSRMDJYVHINE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.